molecular formula C27H36N2O2 B219027 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium CAS No. 111690-58-5

2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium

Cat. No.: B219027
CAS No.: 111690-58-5
M. Wt: 231.25 g/mol
InChI Key: GOSQZULQAKPXLL-OCAPTIKFSA-N
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Description

2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium is a chemical compound with the molecular formula C10H18NO5 This compound is known for its unique structure, which includes a morpholinium ring substituted with carboxymethyl groups at the 2 and 6 positions and dimethyl groups at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium typically involves the reaction of morpholine derivatives with carboxymethylating agents under controlled conditions. One common method includes the use of chloroacetic acid or its derivatives in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the chloroacetic acid, leading to the formation of the carboxymethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the carboxymethyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholinium derivatives depending on the reagents used.

Scientific Research Applications

2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl groups enhance its binding affinity to these targets, facilitating the modulation of biological pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: A compound with similar carboxymethyl groups but a different core structure.

    2,6-Bis(1H-imidazole-2-yl)pyridine: Another compound with a similar substitution pattern but different functional groups.

Uniqueness

2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium stands out due to its morpholinium core, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[(2R,6S)-6-(carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-11(2)5-7(3-9(12)13)16-8(6-11)4-10(14)15/h7-8H,3-6H2,1-2H3,(H-,12,13,14,15)/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSQZULQAKPXLL-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC(OC(C1)CC(=O)[O-])CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(C[C@@H](O[C@@H](C1)CC(=O)[O-])CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111690-58-5
Record name 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111690585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium
Reactant of Route 2
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium
Reactant of Route 3
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium
Reactant of Route 4
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium
Reactant of Route 5
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium
Reactant of Route 6
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium

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